molecular formula C9H13NO4S B1388979 Dimethyl 3-isothiocyanatohexanedioate CAS No. 1017791-58-0

Dimethyl 3-isothiocyanatohexanedioate

Cat. No.: B1388979
CAS No.: 1017791-58-0
M. Wt: 231.27 g/mol
InChI Key: KRBNXUUWLOLTBW-UHFFFAOYSA-N
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Description

Dimethyl 3-isothiocyanatohexanedioate is an organic compound with the molecular formula C9H13NO4S. It is characterized by the presence of an isothiocyanate group attached to a hexanedioate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-isothiocyanatohexanedioate typically involves the reaction of dimethyl hexanedioate with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Dimethyl hexanedioate+ThiophosgeneDimethyl 3-isothiocyanatohexanedioate\text{Dimethyl hexanedioate} + \text{Thiophosgene} \rightarrow \text{this compound} Dimethyl hexanedioate+Thiophosgene→Dimethyl 3-isothiocyanatohexanedioate

The reaction is usually conducted in a solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction parameters. The process includes the purification of the final product through distillation or recrystallization to achieve the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-isothiocyanatohexanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include thiourea derivatives, thiocarbamates, and various adducts depending on the nature of the reacting species .

Scientific Research Applications

Dimethyl 3-isothiocyanatohexanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 3-isothiocyanatohexanedioate involves the interaction of the isothiocyanate group with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modification of their activity. This interaction can affect various molecular pathways and cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

dimethyl 3-isothiocyanatohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-13-8(11)4-3-7(10-6-15)5-9(12)14-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBNXUUWLOLTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CC(=O)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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